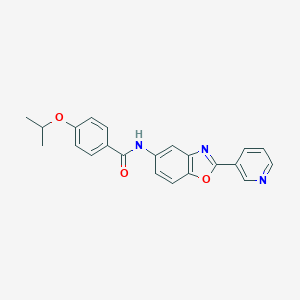
4-isopropoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-isopropoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide, also known as PBOX-15, is a novel chemical compound that has gained attention in scientific research due to its potential applications in various fields. PBOX-15 is a benzamide derivative that has been synthesized using a multi-step process.
作用机制
The mechanism of action of 4-isopropoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cancer cell growth and inflammation. 4-isopropoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide has been found to inhibit the activity of topoisomerase IIα, a protein that is involved in DNA replication and cell division. It has also been found to inhibit the activity of NF-κB, a protein that is involved in inflammation and immune response.
Biochemical and Physiological Effects:
4-isopropoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide has been found to have a range of biochemical and physiological effects. In cancer cells, 4-isopropoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In animal models, 4-isopropoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide has been found to reduce inflammation and protect neurons from oxidative stress. 4-isopropoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide has also been found to have anti-angiogenic properties, which may be useful in treating cancer and other diseases that involve abnormal blood vessel growth.
实验室实验的优点和局限性
One advantage of using 4-isopropoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. 4-isopropoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide is also relatively stable and can be stored for long periods of time without degradation. However, one limitation of using 4-isopropoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide is its relatively high cost, which may limit its use in certain experiments.
未来方向
There are several future directions for research on 4-isopropoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide. One area of research could be the development of more efficient synthesis methods that can reduce the cost of producing 4-isopropoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide. Another area of research could be the identification of new applications for 4-isopropoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide, such as in the treatment of other diseases or in the development of new materials. Additionally, further studies on the mechanism of action of 4-isopropoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide could lead to the development of more targeted therapies for cancer and other diseases.
合成方法
The synthesis of 4-isopropoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide involves a multi-step process that starts with the reaction of 2-aminopyridine and 2-hydroxybenzaldehyde to form 2-(2-hydroxyphenyl)pyridin-3-amine. This intermediate is then reacted with 4-isopropoxybenzoyl chloride to form 4-isopropoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide. The final product is obtained after purification using column chromatography. The synthesis of 4-isopropoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide has been optimized to yield high purity and high yield.
科学研究应用
4-isopropoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide has shown potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, as it has been found to inhibit the growth of cancer cells in vitro and in vivo. 4-isopropoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide has also been studied for its anti-inflammatory properties, as it has been found to reduce inflammation in animal models. Additionally, 4-isopropoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide has been studied for its potential use in treating neurodegenerative diseases, as it has been found to protect neurons from oxidative stress.
属性
分子式 |
C22H19N3O3 |
|---|---|
分子量 |
373.4 g/mol |
IUPAC 名称 |
4-propan-2-yloxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide |
InChI |
InChI=1S/C22H19N3O3/c1-14(2)27-18-8-5-15(6-9-18)21(26)24-17-7-10-20-19(12-17)25-22(28-20)16-4-3-11-23-13-16/h3-14H,1-2H3,(H,24,26) |
InChI 键 |
AFJOZBXDMQXNEH-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4 |
规范 SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[4-(4-benzylpiperazin-1-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B244991.png)
![2-chloro-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244992.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B244994.png)


![N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B245005.png)
![N-(3-{[2-(4-chlorophenyl)acetyl]amino}phenyl)-2-furamide](/img/structure/B245007.png)
![N-[4-(butanoylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B245009.png)
![3-chloro-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B245010.png)
![Isopropyl 4-[(2-chlorobenzoyl)amino]benzoate](/img/structure/B245012.png)

![N-(4-{[(3,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B245017.png)